Cas no 2165665-01-8 ((8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one)
(8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one Chemical and Physical Properties
Names and Identifiers
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- Spiro[cyclopropane-1,6'(2'H)-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one, tetrahydro-, (8'aR)-
- (8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one
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- Inchi: 1S/C9H14N2O/c12-8-6-11-7(5-10-8)1-2-9(11)3-4-9/h7H,1-6H2,(H,10,12)/t7-/m1/s1
- InChI Key: XFZRNULYUJCQOF-SSDOTTSWSA-N
- SMILES: C12(CC[C@@]3([H])N1CC(=O)NC3)CC2
(8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A416986-1g |
(R)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one |
2165665-01-8 | 97% | 1g |
$2041.0 | 2024-07-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00803327-1g |
(R)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one |
2165665-01-8 | 97% | 1g |
¥14000.0 | 2023-03-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2367-100MG |
(8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one |
2165665-01-8 | 95% | 100MG |
¥ 2,402.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2367-250MG |
(8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one |
2165665-01-8 | 95% | 250MG |
¥ 3,841.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2367-500MG |
(8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one |
2165665-01-8 | 95% | 500MG |
¥ 6,402.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2367-1G |
(8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one |
2165665-01-8 | 95% | 1g |
¥ 9,603.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2367-5G |
(8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one |
2165665-01-8 | 95% | 5g |
¥ 28,809.00 | 2023-03-15 |
(8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one Suppliers
(8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on (8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one
Introduction to (8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one (CAS No. 2165665-01-8)
(8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number CAS No. 2165665-01-8, belongs to a class of spirocyclic molecules that exhibit promising properties for drug development. The intricate scaffold of this molecule, featuring a spiro connection between a cyclopropane ring and a pyrrolo-piperazine moiety, makes it an intriguing candidate for further investigation.
The structural motif of (8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one is highly reminiscent of several known bioactive scaffolds that have been explored in medicinal chemistry. The presence of the cyclopropane ring introduces rigidity into the molecule, which can be crucial for optimizing binding interactions with biological targets. Additionally, the pyrrolo-piperazine core is a well-documented pharmacophore that is frequently encountered in drugs targeting central nervous system disorders, such as antipsychotics and antidepressants.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and pharmacokinetic properties of complex molecules like (8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one with greater accuracy. These computational tools have been instrumental in identifying potential lead compounds for further optimization. For instance, studies using molecular dynamics simulations have suggested that the spirocyclic structure of this compound may enhance its stability in biological environments, making it a more viable candidate for therapeutic applications.
The synthesis of (8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one presents unique challenges due to its complex architecture. However, recent developments in synthetic methodologies have made it possible to access such intricate molecules with higher efficiency. One particularly innovative approach involves the use of transition metal-catalyzed reactions to construct the spirocyclic core. This method not only simplifies the synthetic route but also allows for greater control over the stereochemistry of the product, which is critical for achieving the desired biological activity.
From a biological perspective, the potential activities of (8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one are still being explored. Preliminary in vitro studies have hinted at its potential as a modulator of neurotransmitter receptors, particularly those involved in regulating mood and cognition. The cyclopropane ring is known to influence receptor binding by introducing steric constraints that can fine-tune interactions with biological targets. Furthermore, the pyrrolo-piperazine moiety is known to interact with various enzymes and receptors, making this compound a versatile scaffold for drug discovery.
The pharmacological profile of (8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one is further enhanced by its favorable physicochemical properties. The compound exhibits good solubility in both water and organic solvents, which is essential for formulating it into effective pharmaceutical preparations. Additionally, preliminary toxicology studies have shown that it is well-tolerated at moderate doses, suggesting its potential for further development into a therapeutic agent.
In conclusion, (8'aR)-hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]piperazine]-3'-one (CAS No. 2165665-01-8) represents a promising candidate for drug development due to its unique structural features and potential biological activities. The combination of computational modeling and innovative synthetic methodologies has made it possible to explore its full potential more effectively than ever before. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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